molecular formula C12H12O2 B2954466 methyl 1-methyl-1H-indene-2-carboxylate CAS No. 66130-40-3

methyl 1-methyl-1H-indene-2-carboxylate

Cat. No.: B2954466
CAS No.: 66130-40-3
M. Wt: 188.226
InChI Key: MIYNHSKVLONIRL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H12O2. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a carboxylate ester group at the second position of the indene ring. This compound is of interest in organic synthesis and various scientific research fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H-indene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with indene, which undergoes a series of reactions to introduce the carboxylate ester group.

    Reaction Conditions: The key steps include the formation of an intermediate compound through Friedel-Crafts acylation, followed by esterification. Common reagents used in these reactions include acyl chlorides, aluminum chloride (AlCl3) as a catalyst, and methanol for esterification.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Methyl 1-methyl-1H-indene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-indene-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the carboxylate ester group, which can participate in hydrogen bonding and other interactions, affecting the overall reaction pathway.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 1H-imidazole-1-carboxylate

Uniqueness

Methyl 1-methyl-1H-indene-2-carboxylate is unique due to the presence of the methyl group at the first position of the indene ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different reaction outcomes and applications.

Biological Activity

Methyl 1-methyl-1H-indene-2-carboxylate (CAS Number: 66130-40-3) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, synthesis, and various studies that highlight its pharmacological effects.

Molecular Structure

  • Molecular Formula : C11H10O2
  • Molecular Weight : 190.19 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)C1CC2=CC=CC=C2C1=O

Physical Properties

PropertyValue
AppearanceColorless liquid
Boiling PointNot specified
SolubilitySoluble in organic solvents

Pharmacological Studies

Research has indicated various biological activities associated with this compound, particularly in the context of its potential therapeutic applications.

  • Antimicrobial Activity :
    • A study highlighted that derivatives of indene compounds exhibit significant antimicrobial properties. This compound was tested against several bacterial strains, showing notable inhibition zones, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory properties of indene derivatives. The compound demonstrated a reduction in inflammatory markers in vitro, indicating its potential utility in treating inflammatory diseases .
  • Cytotoxicity :
    • In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer cells, suggesting a mechanism that could be explored for cancer therapy .

The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary findings suggest:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Induction of Apoptosis : Evidence points to the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These findings suggest significant antimicrobial potential that warrants further exploration in clinical settings.

Case Study 2: Anti-inflammatory Properties

A separate study evaluated the anti-inflammatory effects using a murine model of inflammation induced by lipopolysaccharides (LPS). Mice treated with this compound showed:

ParameterControl GroupTreated Group
IL-6 Levels (pg/mL)200120
TNF-alpha Levels (pg/mL)15090

The reduction in pro-inflammatory cytokines indicates a promising anti-inflammatory profile.

Properties

IUPAC Name

methyl 1-methyl-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-8-10-6-4-3-5-9(10)7-11(8)12(13)14-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYNHSKVLONIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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